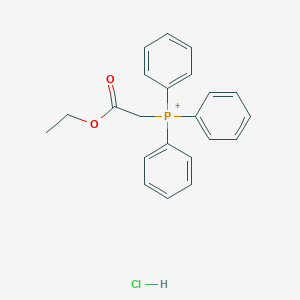

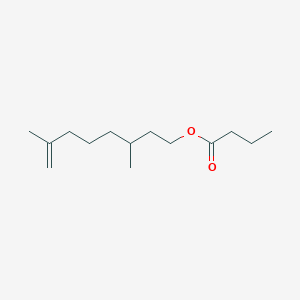

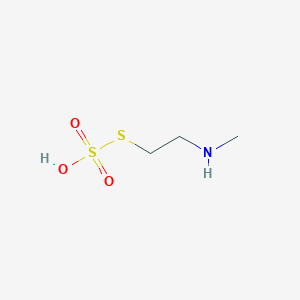

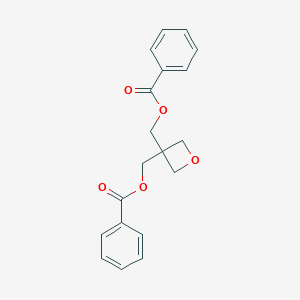

![molecular formula C7H7N3O B091213 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 16082-26-1](/img/structure/B91213.png)

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Übersicht

Beschreibung

The compound 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is a derivative of the pyrazolopyrimidine family, which is a class of heterocyclic aromatic organic compounds. This family of compounds has been the subject of various studies due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves cyclocondensation reactions, as demonstrated in the preparation of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for creating functional fluorophores . These compounds are synthesized through a microwave-assisted process, starting from β-enaminones and NH-3-aminopyrazoles, followed by formylation using the Vilsmeyer-Haack reagent . Similarly, other derivatives, such as 7-methylpyrazolo[4,3-d]-v-triazin-4-one, are synthesized through diazotization reactions .

Molecular Structure Analysis

The molecular structures of pyrazolopyrimidine derivatives are confirmed using techniques such as NMR measurements and X-ray diffraction analysis . The regioselectivity of the reactions and the structural integrity of the synthesized compounds are crucial for their biological activity. For instance, the crystal structure of a novel triazolopyrimidine derivative has been characterized by X-ray single crystal diffraction .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, leading to the formation of compounds with different substituents and properties. For example, the introduction of different substituents at various positions on the pyrazolopyrimidine scaffold can significantly alter the biological activity of these compounds . The reactivity of these compounds is also exploited in the synthesis of c-Src kinase inhibitors, which have potential therapeutic applications in the treatment of acute ischemic stroke .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as their fluorescence and photophysical properties, are influenced by the nature of the substituents. Compounds with different acceptor or donor groups at position 7 exhibit large Stokes shifts in various solvents, and their fluorescence intensity can be significantly affected by these modifications . The antimicrobial and antifungal activities of these compounds are also determined by their chemical structure, as seen in the three-component condensation products of triazolopyrimidin-7-ols .

Wissenschaftliche Forschungsanwendungen

Benzodiazepine Receptor Ligands : Derivatives of 5-Methylpyrazolo[1,5-a]pyrimidin-7-OL, such as pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, have been synthesized for potential use as benzodiazepine receptor ligands (Bruni et al., 1994).

Nonsteroidal Antiinflammatory Drugs : Compounds derived from this chemical class have been explored for their antiinflammatory properties, particularly focusing on non-ulcerogenic activity (Auzzi et al., 1983).

Hydrogen-Bonded Structures : Studies on the hydrogen-bonded structures of compounds like 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine have been conducted, revealing interesting molecular interactions (Portilla et al., 2006).

c-Src Kinase Inhibitors for Stroke Treatment : Novel derivatives of 2-anilinopyrazolo[1,5-a]pyrimidine, which are structurally related, have been evaluated as c-Src kinase inhibitors, showing potential for treating acute ischemic stroke (Mukaiyama et al., 2007).

Antimicrobial Activity : Various pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and assessed for their antimicrobial properties (Deshmukh et al., 2016).

Anti-inflammatory and Antimicrobial Agents : 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been synthesized and shown to possess anti-inflammatory and antimicrobial properties (Aggarwal et al., 2014).

Antischistosomal Activity : Research has been conducted on the antischistosomal activity of certain pyrazolo[1,5-a]pyrimidine derivatives, revealing significant in vitro effectiveness (Senga et al., 1975).

Positron Emission Tomography Imaging : 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in tumor imaging using positron emission tomography (Xu et al., 2012).

Dye Synthesis : Novel arylazo disperse dyes derived from 5-amino-tetrazolo[1,5-a]pyrimidin-7-ol have been synthesized, with studies conducted on their absorption spectra (Liu et al., 2013).

Antipyretic-Hypothermizing Effects : The antipyretic and hypothermizing effects of various pyrazolo[1,5-a]pyrimidine structures have been investigated, demonstrating their potential medicinal applications (Auzzi et al., 1979).

Safety And Hazards

The safety data sheet for 5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7(4H)-ONE suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have a high impact in medicinal chemistry and have shown promising potential as candidates for further anticancer therapeutic exploration . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .

Eigenschaften

IUPAC Name |

5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPDOBOILKZQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL | |

CAS RN |

29274-35-9 | |

| Record name | 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

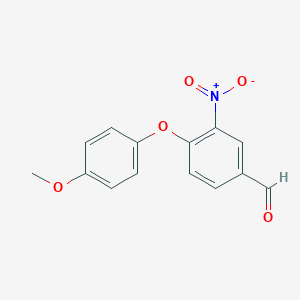

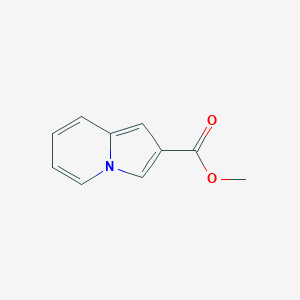

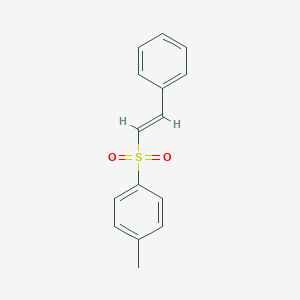

![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)